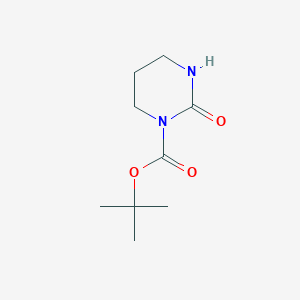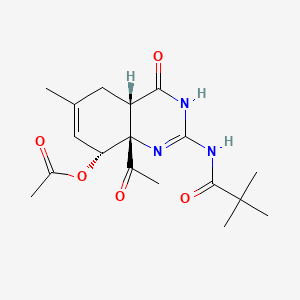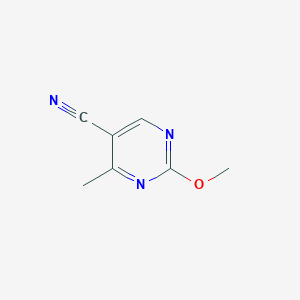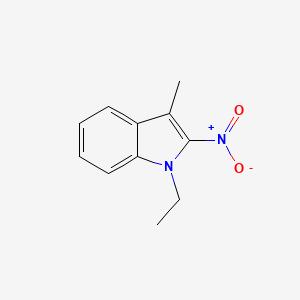![molecular formula C10H8N4O B13099750 4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine](/img/structure/B13099750.png)
4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes a benzene ring, an imidazole ring, and a triazine ring, with a methoxy group attached to the benzene ring. The presence of these rings and functional groups contributes to its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine typically involves the formation of the imidazole and triazine rings followed by their fusion with the benzene ring. One common method involves the reaction of 2-(halogenated alkyl)-1H-benzo[d]imidazoles with substituted phenylhydrazines to form the intermediate compounds, which are then cyclized to produce the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxy group and other positions on the rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the benzene or imidazole rings.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antifungal and antimicrobial properties.
Industry: Possible applications in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine involves its interaction with biological targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity. For example, its antifungal activity may result from the inhibition of key enzymes involved in fungal cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[4,5]imidazo[1,2-d][1,2,4]triazine: Lacks the methoxy group, which may affect its reactivity and biological activity.
Imidazo[1,2-a]pyrimidine: Another fused heterocyclic compound with different ring structures and properties.
Imidazo[2,1-b]thiazole: Contains sulfur in the ring system, leading to different chemical and biological properties.
Uniqueness
4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can participate in various chemical reactions and may enhance the compound’s ability to interact with biological targets.
Propiedades
Fórmula molecular |
C10H8N4O |
|---|---|
Peso molecular |
200.20 g/mol |
Nombre IUPAC |
4-methoxy-[1,2,4]triazino[4,5-a]benzimidazole |
InChI |
InChI=1S/C10H8N4O/c1-15-10-9-12-7-4-2-3-5-8(7)14(9)6-11-13-10/h2-6H,1H3 |
Clave InChI |
URWXSJXSZIDBMU-UHFFFAOYSA-N |
SMILES canónico |
COC1=NN=CN2C1=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Iodo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13099716.png)
![3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13099724.png)
![4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13099731.png)
![(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13099737.png)


![2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099742.png)


